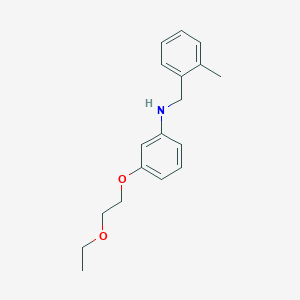![molecular formula C11H21NO2 B1385677 1-[4-(ヒドロキシメチル)ピペリジン-1-イル]-2,2-ジメチルプロパン-1-オン CAS No. 155535-54-9](/img/structure/B1385677.png)
1-[4-(ヒドロキシメチル)ピペリジン-1-イル]-2,2-ジメチルプロパン-1-オン
概要
説明
“1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been studied .
Molecular Structure Analysis
The molecular structure of “1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. For instance, they can undergo hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
The physical form of “1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a colorless to yellow-brown liquid or solid . Its molecular weight is 157.21 .
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures and functional groups .
Mode of Action
Piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes . The specific interactions would depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . They can affect various biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
The compound’s molecular weight (15721) suggests that it may have good bioavailability . The compound’s predicted density is 1.067±0.06 g/cm3, and its predicted boiling point is 309.8±15.0 °C .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities . The specific effects would depend on the exact structure of the compound and the nature of its target.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound is recommended to be stored in a dry room at normal temperature .
実験室実験の利点と制限
One advantage of using 4'-methyl-pentedrone in lab experiments is its unique chemical structure, which allows for the study of its effects on the central nervous system and behavior. However, one limitation is the lack of information available on its long-term effects and potential toxicity.
将来の方向性
Future research on 4'-methyl-pentedrone could focus on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and ADHD. It could also be studied for its potential use as a cognitive enhancer or for its effects on mood and behavior. However, more research is needed to fully understand its mechanism of action and potential long-term effects.
科学的研究の応用
生物活性ピペリジン誘導体の合成
ピペリジン誘導体は、多くの医薬品に含まれているため、医薬品化学において非常に重要です。 本化合物は、新規医薬品の開発に不可欠な様々な生物活性ピペリジン誘導体を合成するための前駆体として使用できます .
中枢神経系薬物の開発
ヒドロキシメチルピペリジン部分は、しばしば中枢神経系(CNS)薬物に見られます。 本化合物は、新規のCNS活性剤を合成するために使用でき、アルツハイマー病やパーキンソン病などの疾患の治療につながる可能性があります .
抗菌剤
研究によると、ピペリジン誘導体は抗菌性を示します。 そのため、本化合物は、耐性菌株や真菌に対抗するための新規抗菌剤の合成に適用できます .
抗炎症作用
ピペリジン誘導体は、抗炎症作用を有することが知られています。 本化合物は、新規の抗炎症薬の開発に使用でき、現在の治療法よりも効果的であるか、副作用が少なくなる可能性があります .
鎮痛薬の開発
本化合物の構造的特徴は、鎮痛薬の開発における潜在的な応用を示唆しています。 その誘導体は、効果が向上するか、中毒の可能性が減少した新規の鎮痛剤につながる可能性があります .
腫瘍学研究
ピペリジン構造は、その抗がん特性のために頻繁に調査されています。 本化合物は、様々な癌との戦いに貢献する、新規の腫瘍学薬物を合成するための重要な中間体となる可能性があります .
農業化学
医薬品以外にも、ピペリジン誘導体は農業にも使用できます。 本化合物は、特異性が向上し、環境への影響が減少した、新規の殺虫剤または除草剤の開発に使用できる可能性があります .
材料科学
材料科学では、ピペリジン誘導体は機能化されて、耐久性が向上したり、特殊な導電率が得られたりするなど、独自の特性を持つ新規のポリマーやコーティングを作成できます .
Safety and Hazards
The safety information for “1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” includes hazard statements H302-H315-H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if on skin or hair: remove/take off immediately all contaminated clothing and rinse skin with water/shower (P302+P352), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
生化学分析
Biochemical Properties
1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain piperidine-containing enzymes, which are involved in numerous metabolic pathways . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity.
Cellular Effects
The effects of 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . These interactions often result in changes in gene expression, which can have downstream effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways.
Metabolic Pathways
1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function.
Subcellular Localization
The subcellular localization of 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s function and its interactions with other biomolecules.
特性
IUPAC Name |
1-[4-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFIIKPYVOBJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1385594.png)
![N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine](/img/structure/B1385595.png)
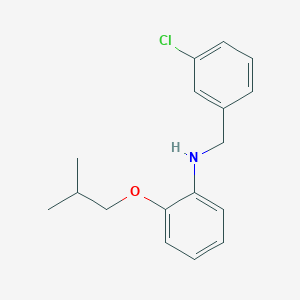

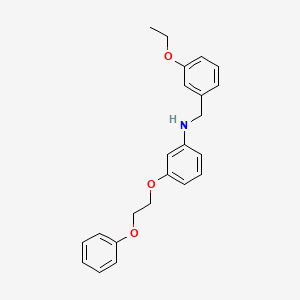
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)
![3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385603.png)
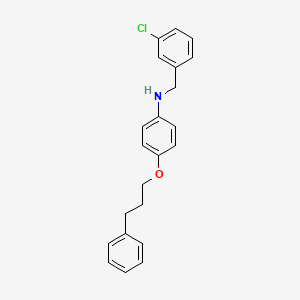
![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385605.png)
![3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline](/img/structure/B1385606.png)
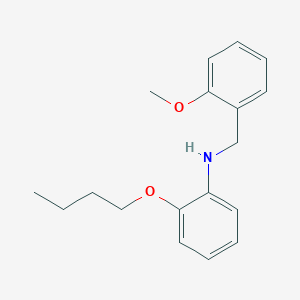
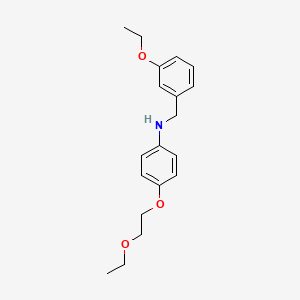
![N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline](/img/structure/B1385613.png)
